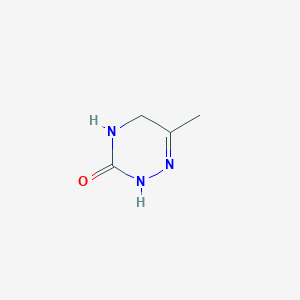
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is an organic compound with the molecular formula C6H10N4O2. It is a member of the triazine family, characterized by a triazine ring structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Reaction of Aminoguanidine and Acetone: One common method involves the reaction of aminoguanidine with acetone under acidic conditions. The reaction proceeds through a cyclization process to form the triazine ring.
Cyclization of Hydrazine Derivatives: Another method involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. This method often requires the use of catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Oxidation: 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups. This is typically achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.
科学的研究の応用
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-1,2,4-triazin-3(2H)-one: Similar structure but with an additional methyl group.
1,2,4-Triazine-3,5(2H,4H)-dione: Contains a dione functional group instead of a single ketone.
6-Chloro-4,5-dihydro-1,2,4-triazin-3(2H)-one: Chlorine substitution on the triazine ring.
Uniqueness
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern and stability, which make it particularly useful in various chemical reactions and applications. Its versatility and ease of synthesis further enhance its value in research and industry.
特性
CAS番号 |
78830-97-4 |
|---|---|
分子式 |
C4H7N3O |
分子量 |
113.12 g/mol |
IUPAC名 |
6-methyl-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H7N3O/c1-3-2-5-4(8)7-6-3/h2H2,1H3,(H2,5,7,8) |
InChIキー |
OSFFRECTYWZKNB-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


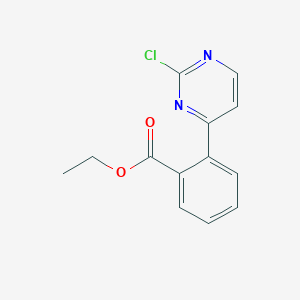

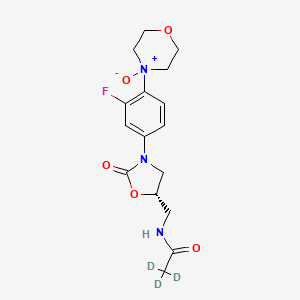
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)

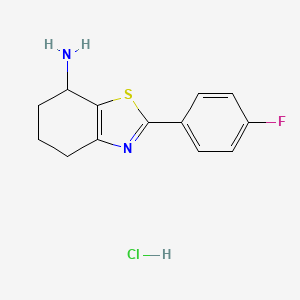
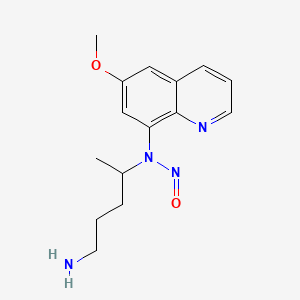
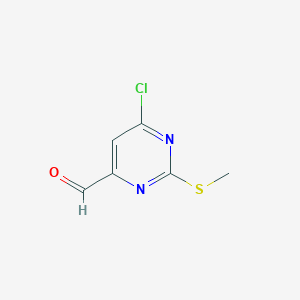
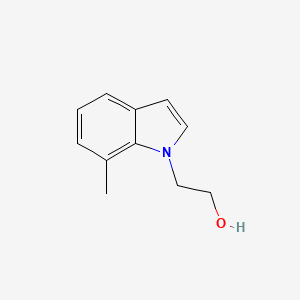
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
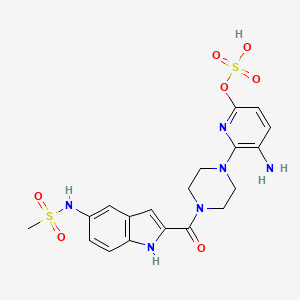
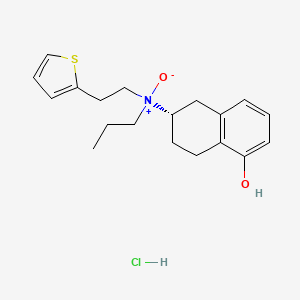
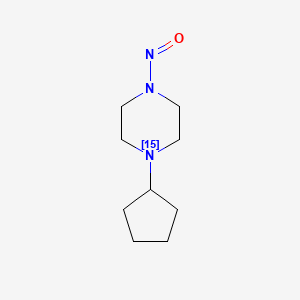
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
